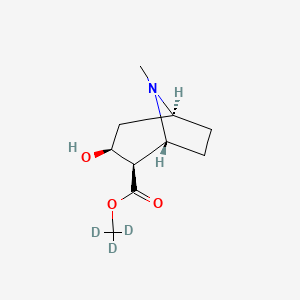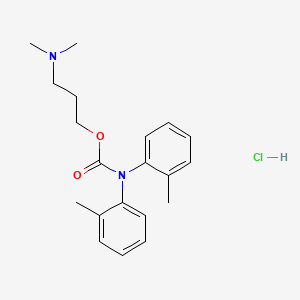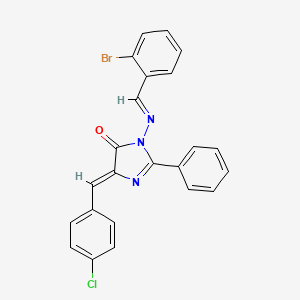
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxyacetophenone: Shares the methoxyphenyl group but lacks the piperazine ring.
4-Hydroxy-2-quinolones: Contains a similar hydroxyl group but has a different core structure.
2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Similar in having a methoxyphenyl group but differs in the overall structure.
Uniqueness
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with a methoxyphenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
104688-41-7 |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
4-(2-hydroxy-5-methoxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H28N2O3/c1-23-12-14-24(15-13-23)22(26)11-9-19(17-6-4-3-5-7-17)20-16-18(27-2)8-10-21(20)25/h3-8,10,16,19,25H,9,11-15H2,1-2H3 |
Clave InChI |
WBGKSOGUMQKYCN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
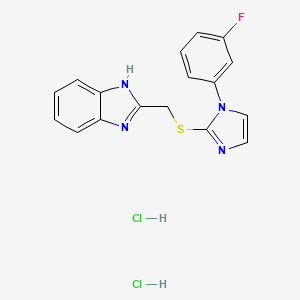

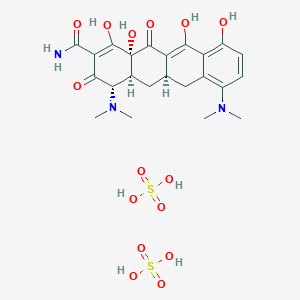

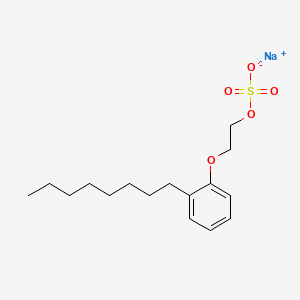
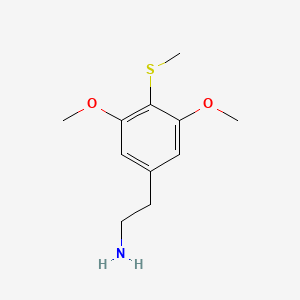
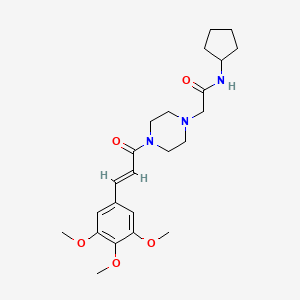
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
